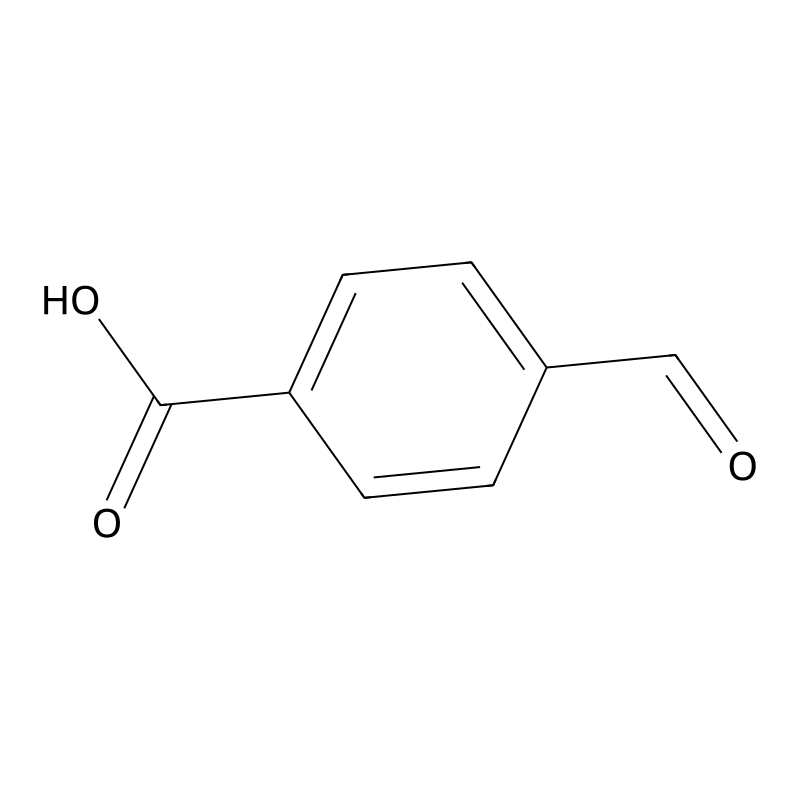4-Formylbenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Precursor in Chemical Synthesis:
- Terephthalic Acid Production: 4-Formylbenzoic acid serves as an important intermediate in the industrial synthesis of terephthalic acid, a crucial component in the production of polyester fibers and PET plastics. Source: Sigma-Aldrich:
Reagent in Organic Reactions:
- Esterification Reactions: Researchers have utilized 4-formylbenzoic acid as a reagent in esterification reactions. For example, it participates in the synthesis of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl 4-formylbenzoate. Source: Sigma-Aldrich:
- Catalyst Functionalization: Studies explore the potential of 4-formylbenzoic acid in the creation of acid-functionalized mesoporous silica catalysts. Its aldehyde group can react with amine groups on the silica surface, introducing acidic functionalities. Source: ScienceDirect:
Exploration in Material Science:
4-Formylbenzoic acid, also known as 4-Carboxybenzaldehyde, is an organic compound characterized by the molecular formula C₈H₆O₃. This compound features a benzene ring that is substituted with both an aldehyde group and a carboxylic acid group, positioned at the para (1,4) positions. It appears as a white crystalline powder and is insoluble in water, but can dissolve in dimethylformamide. This compound serves as an important intermediate in organic synthesis and is utilized across various industries, including pharmaceuticals, agriculture, and materials science .
- Esterification: Reacts with alcohols to form esters.
- Alcohol-Aldehyde Condensation: Can participate in condensation reactions with alcohols.
- Reduction: Can be reduced to produce 4-hydroxybenzoic acid.
- Oxidation: The aldehyde group can be oxidized to form 4-carboxybenzoic acid.
- Decarboxylation: Under certain conditions, it can lose carbon dioxide to generate benzaldehyde .
Research indicates that 4-Formylbenzoic acid exhibits various biological activities. It has been studied for its potential antibacterial properties and its role in enzymatic studies. The compound has shown effectiveness in sugar sensing applications, indicating potential uses in biosensors and diagnostic tools .
Several methods exist for synthesizing 4-Formylbenzoic acid:
- Diazonium Salt Method: Involves the reaction of diazonium salts with benzoic acids.
- Gas Phase Catalytic Oxidation: Utilizes gas-phase oxidation processes but often suffers from low yields and high toxicity.
- Amide Dehydration Method: Converts amides into carboxylic acids but may involve complex procedures.
- New Synthesis Method: A more efficient method has been reported involving the reaction of 3-amino-4-hydroxymethylbenzophenone with potassium nitrate, which significantly improves yield and reduces reaction time compared to traditional methods .
4-Formylbenzoic acid finds applications in multiple fields:
- Pharmaceuticals: Acts as an intermediate in drug synthesis.
- Agriculture: Used in the formulation of pesticides.
- Coatings: Employed in producing coatings and polymers.
- Liquid Crystals: Serves as a raw material for liquid crystal displays.
- Perfumes: Utilized in the fragrance industry due to its aromatic properties .
Studies involving 4-Formylbenzoic acid have focused on its interactions with various biological molecules. It has been investigated for its role in enzyme activity modulation and potential interactions with nucleic acids, which could inform its utility in drug design and development. Its antibacterial properties suggest possible interactions with bacterial cell membranes or metabolic pathways .
Several compounds share structural similarities with 4-Formylbenzoic acid, each possessing unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzoic Acid | C₇H₆O₂ | Simple carboxylic acid without aldehyde group |
| Salicylic Acid | C₇H₆O₃ | Contains a hydroxyl group; used in aspirin synthesis |
| 3-Carboxybenzaldehyde | C₈H₈O₃ | Similar structure but with carboxylic acid at a different position |
| 2-Hydroxybenzoic Acid | C₇H₆O₃ | Contains a hydroxyl group; used in various applications including pharmaceuticals |
The uniqueness of 4-Formylbenzoic acid lies in its dual functional groups (aldehyde and carboxylic acid) positioned para to each other on the benzene ring, which allows for diverse reactivity and application possibilities that are not present in simpler derivatives like benzoic acid or salicylic acid .
XLogP3
Boiling Point
LogP
Melting Point
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
Dates
Montavon et al. Three-component reaction discovery enabled by mass spectrometry of self-assembled monolayers. Nature Chemistry, doi: 10.1038/nchem.1212, published online 4 December 2011 http://www.nature.com/nchem








